2,4-Dimethoxy-1,3,5-trinitrobenzene

Catalog No.
S12392475
CAS No.
1150-40-9
M.F
C8H7N3O8
M. Wt
273.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxy-1,3,5-trinitrobenzene

CAS Number

1150-40-9

Product Name

2,4-Dimethoxy-1,3,5-trinitrobenzene

IUPAC Name

2,4-dimethoxy-1,3,5-trinitrobenzene

Molecular Formula

C8H7N3O8

Molecular Weight

273.16 g/mol

InChI

InChI=1S/C8H7N3O8/c1-18-7-4(9(12)13)3-5(10(14)15)8(19-2)6(7)11(16)17/h3H,1-2H3

InChI Key

WCMIMEQWHNFVQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC)[N+](=O)[O-]

2,4-Dimethoxy-1,3,5-trinitrobenzene is a chemical compound with the molecular formula C₈H₇N₃O₈. It is characterized by three nitro groups (-NO₂) and two methoxy groups (-OCH₃) attached to a benzene ring. This compound is part of the nitroarene family and is notable for its potential applications in explosives and as an intermediate in organic synthesis. The presence of multiple nitro groups contributes to its explosive properties, while the methoxy groups can influence its reactivity and solubility.

The synthesis of 2,4-Dimethoxy-1,3,5-trinitrobenzene typically involves a nitration reaction where 2,4-dimethoxybenzene is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid. The process can be summarized as follows:

  • Nitration: The aromatic ring undergoes electrophilic substitution where the nitro groups are introduced.
  • Mechanism: The methoxy groups act as activating groups, facilitating the substitution at the ortho and para positions relative to themselves.
  • Isolation: Following the reaction, the product is usually extracted using organic solvents and purified.

The synthesis of 2,4-Dimethoxy-1,3,5-trinitrobenzene can be performed through several methods:

  • Direct Nitration: As previously mentioned, this involves treating 2,4-dimethoxybenzene with a nitrating mixture.
  • Two-Step Process: In some protocols, initial sulfonation may occur before nitration to enhance yield and purity.
  • Use of Solvents: The reaction conditions can be optimized by using solvents that improve solubility and facilitate extraction post-reaction .

2,4-Dimethoxy-1,3,5-trinitrobenzene finds applications primarily in:

  • Explosive Materials: Due to its high energy content and stability under certain conditions.
  • Organic Synthesis: As an intermediate in the production of other chemical compounds.
  • Research: In studies related to nitroaromatic compounds and their derivatives.

Interaction studies involving 2,4-Dimethoxy-1,3,5-trinitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding its behavior in different chemical environments and its potential toxicity profiles. Additionally, these interactions can inform safety protocols for handling this compound in laboratory settings.

Several compounds share structural similarities with 2,4-Dimethoxy-1,3,5-trinitrobenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DinitrobenzeneTwo nitro groups on benzeneKnown for its use in dyes and explosives
1,3,5-TrinitrobenzeneThree nitro groups without methoxyHighly explosive; used in military applications
2,4-DinitrotolueneTwo nitro groups on tolueneUsed as a precursor for explosives
2,4,6-Triamino-1,3,5-trinitrobenzeneAmino groups replacing nitro groupsKnown for stability as an explosive

The uniqueness of 2,4-Dimethoxy-1,3,5-trinitrobenzene lies in its combination of both methoxy and nitro functional groups which can modify its reactivity compared to other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Exact Mass

273.02331419 g/mol

Monoisotopic Mass

273.02331419 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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